

# Application Note: Characterization of AuCl(SMe<sub>2</sub>) Derived Complexes by NMR Spectroscopy

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## Compound of Interest

Compound Name: *Dimethylsulfide gold chloride*

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## Introduction

Chloro(dimethylsulfide)gold(I), AuCl(SMe<sub>2</sub>), is a stable and convenient precursor for the synthesis of a wide array of gold(I) complexes.<sup>[1]</sup> These complexes, particularly those featuring phosphine and N-heterocyclic carbene (NHC) ligands, are of significant interest in fields ranging from catalysis to medicinal chemistry. For drug development professionals, gold(I) complexes are being investigated for their therapeutic potential, including anticancer and antiarthritic properties.<sup>[2]</sup>

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these complexes. Multinuclear NMR techniques, including <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR, provide detailed structural information, confirm ligand coordination, and offer insights into the electronic nature of the metal-ligand bond. This application note provides detailed protocols for the synthesis of common AuCl(SMe<sub>2</sub>) derived complexes and their characterization by NMR, presenting key quantitative data and interpretive guidance for researchers.

## Key Principles of NMR Characterization

The coordination of a ligand to the gold(I) center induces characteristic changes in the NMR spectra, which serve as diagnostic markers for complex formation.

- $^1\text{H}$  NMR: The chemical shifts of protons on the ligand, especially those close to the coordination site, are altered upon complexation. This can be used to confirm the binding of the ligand to the gold center.
- $^{13}\text{C}$  NMR: For N-heterocyclic carbene (NHC) ligands, the resonance of the carbene carbon is particularly informative. A significant shift in its  $^{13}\text{C}$  NMR signal upon coordination is a definitive indicator of complex formation.<sup>[3]</sup> The chemical shift of this carbene carbon can also serve as a probe for the  $\sigma$ -donor properties of the NHC ligand.<sup>[4]</sup> For phosphine ligands, the carbon atoms directly bonded to phosphorus also show a change in chemical shift.<sup>[5]</sup>
- $^{31}\text{P}$  NMR: In the case of phosphine ligands,  $^{31}\text{P}$  NMR is the most direct method to confirm coordination. The  $^{31}\text{P}$  signal of a free phosphine ligand undergoes a significant downfield shift upon coordination to the gold(I) center.<sup>[6][7]</sup> This shift is attributed to the donation of electron density from the phosphorus atom to the gold atom, resulting in a deshielding effect at the phosphorus nucleus.<sup>[5][8]</sup>

## Experimental Protocols

### Protocol 1: General Synthesis of a Gold(I)-Phosphine Complex

This protocol is adapted from established procedures for the reaction of  $\text{AuCl}(\text{SMe}_2)$  with phosphine ligands.<sup>[9][10][11]</sup>

- Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, dissolve Chloro(dimethylsulfide)gold(I) (1.0 equivalent) in anhydrous dichloromethane (DCM).
- Reaction: In a separate flask, dissolve the desired phosphine ligand (1.0 equivalent) in anhydrous DCM.
- Addition: Cool the  $\text{AuCl}(\text{SMe}_2)$  solution to 0 °C using an ice bath. Add the phosphine ligand solution dropwise to the stirred  $\text{AuCl}(\text{SMe}_2)$  solution over 5-10 minutes.
- Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

- Workup: Monitor the reaction by thin-layer chromatography (TLC) or  $^{31}\text{P}$  NMR until the starting material is consumed. Reduce the solvent volume in vacuo.
- Isolation: Precipitate the product by adding an anti-solvent such as hexane or pentane. Filter the resulting solid, wash with the anti-solvent, and dry in vacuo to yield the desired gold(I)-phosphine complex.

## Protocol 2: General Synthesis of a Gold(I)-NHC Complex via Transmetalation

Gold(I)-NHC complexes are commonly synthesized by transmetalating from a corresponding silver(I)-NHC complex.[\[11\]](#)[\[12\]](#)

- Silver-NHC Synthesis: In a flask protected from light, stir the imidazolium salt precursor of the NHC ligand (1.0 equivalent) with silver(I) oxide ( $\text{Ag}_2\text{O}$ , 0.5 equivalents) in a solvent like DCM or acetonitrile at room temperature for 3-4 hours.
- Filtration: Filter the suspension through Celite to remove excess  $\text{Ag}_2\text{O}$  and silver salts, yielding a clear solution of the silver(I)-NHC complex.
- Transmetalation: To the filtered solution of the silver(I)-NHC complex, add a solution of  $\text{AuCl}(\text{SMe}_2)$  (1.0 equivalent) in the same solvent.
- Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate of  $\text{AgCl}$  will form.
- Isolation: Filter the mixture through Celite to remove the  $\text{AgCl}$  precipitate. Evaporate the solvent from the filtrate in vacuo. The resulting crude product can be purified by precipitation from a solvent/anti-solvent system (e.g., DCM/hexane) or by column chromatography.

## Protocol 3: NMR Sample Preparation and Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of the purified gold complex in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_2\text{Cl}_2$ , Acetone- $\text{d}_6$ ,  $\text{DMSO-d}_6$ ). Ensure the chosen solvent fully dissolves the complex and does not react with it.

- Internal Standard: For  $^1\text{H}$  and  $^{13}\text{C}$  NMR, chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For  $^{31}\text{P}$  NMR, an external standard (e.g., 85%  $\text{H}_3\text{PO}_4$ ) is commonly used.
- Data Acquisition: Acquire spectra on a high-resolution NMR spectrometer.
  - $^1\text{H}$  NMR: Standard single-pulse experiment.
  - $^{13}\text{C}\{^1\text{H}\}$  NMR: Proton-decoupled experiment to obtain singlets for all carbon signals.
  - $^{31}\text{P}\{^1\text{H}\}$  NMR: Proton-decoupled experiment. A longer relaxation delay ( $d_1$ ) may be necessary for quantitative analysis due to the typically long  $T_1$  relaxation times of phosphorus nuclei.

## Data Presentation

Quantitative NMR data is essential for confirming the identity and purity of synthesized complexes. The following tables summarize typical NMR chemical shifts for  $\text{AuCl}(\text{SMe}_2)$  and representative derived complexes.

Table 1: Representative  $^1\text{H}$  NMR Data ( $\delta$ , ppm)

Compound	Solvent	$\text{S-CH}_3$	Ligand Protons
$\text{AuCl}(\text{SMe}_2)$	$\text{CDCl}_3$	~2.7 (s)	N/A
$[\text{Au}(\text{PPh}_3)\text{Cl}]$	$\text{CDCl}_3$	N/A	~7.4-7.6 (m, aromatic)

Data is representative. Actual shifts may vary based on specific ligand structure and solvent.

Table 2: Diagnostic  $^{13}\text{C}\{^1\text{H}\}$  NMR Chemical Shifts for Gold(I)-NHC Complexes ( $\delta$ , ppm)

Complex Type	Ligand Type	Ccarbene Range	Reference(s)
Mono-NHC Au(I) Chloride	Imidazol-2-ylidene	165 - 175	[3][13]
Bis-NHC Au(I) Cationic	Imidazol-2-ylidene	~183	[3]

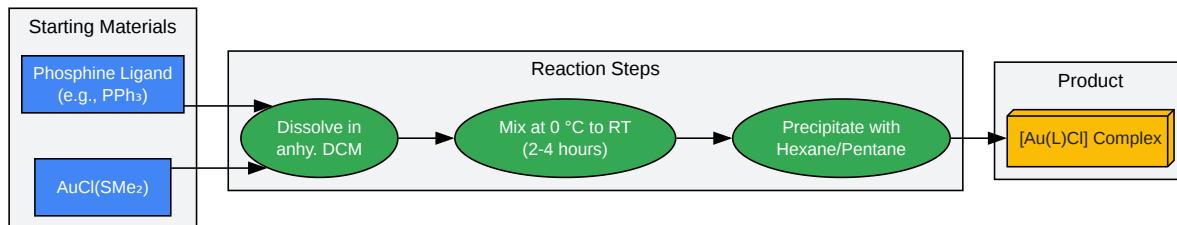
Table 3:  $^{31}\text{P}\{^1\text{H}\}$  NMR Chemical Shifts for Free Phosphine Ligands and Gold(I) Complexes ( $\delta$ , ppm)

Phosphine Ligand (L)	$\delta$ (Free Ligand)	$\delta$ ([Au(L)Cl])	$\Delta\delta$ (Coordination Shift)	Reference(s)
TrippyPhos	N/A	~51.3 (in $\text{CDCl}_3$ )	N/A	[6]
BippyPhos	N/A	~39.9, 49.3 (in $\text{CDCl}_3$ )	N/A	[5]
$\text{PPh}_3$	-5.0	~29.8	+34.8	General textbook value
$\text{PCy}_3$	11.0	~56.0	+45.0	General textbook value

$\Delta\delta = \delta(\text{complex}) - \delta(\text{free ligand})$ . A positive value indicates a downfield shift upon coordination.

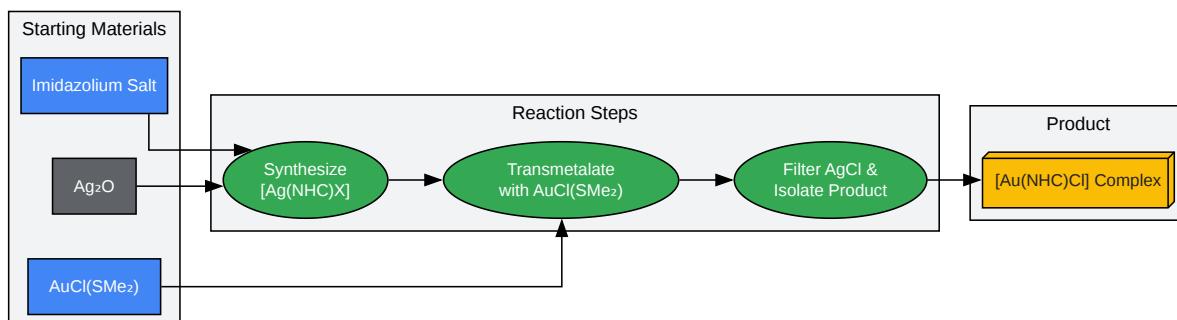
## Visualizations

Diagrams created using Graphviz help visualize experimental workflows and conceptual relationships.



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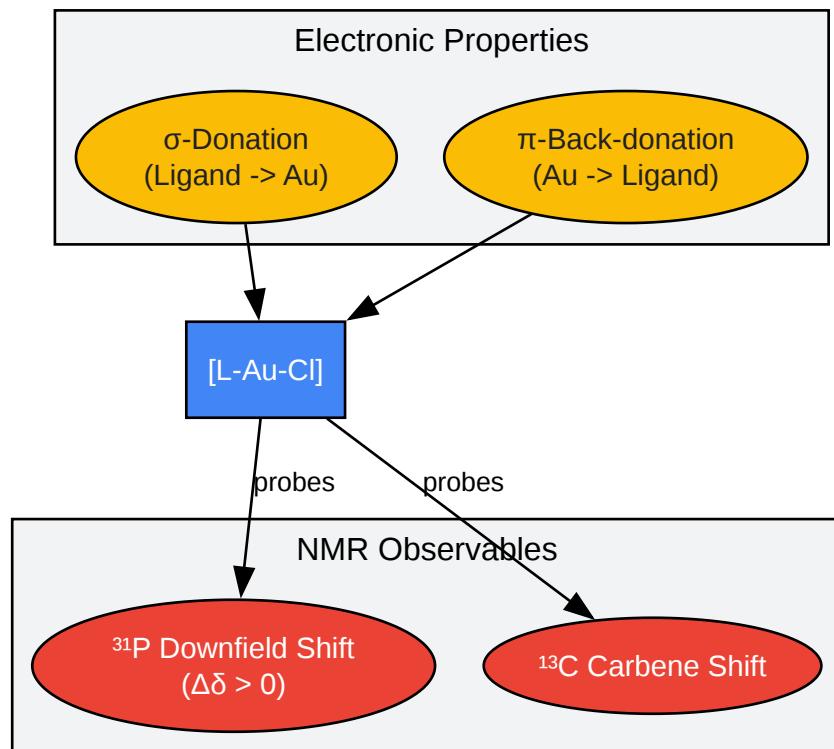
Caption: Workflow for the synthesis of a Gold(I)-Phosphine complex.



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Caption: Workflow for Gold(I)-NHC synthesis via transmetalation.

## NMR Observables as Probes of Au-Ligand Bonding

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Caption: Relationship between bonding and NMR chemical shifts.

## Applications in Drug Development

The development of gold-based therapeutics requires rigorous characterization to ensure purity, stability, and to understand structure-activity relationships (SAR).

- Quality Control: NMR is a primary analytical technique for confirming the identity and assessing the purity of newly synthesized gold compounds, which is a critical first step in the drug discovery pipeline.[14]
- Structural Elucidation: Precise structural information from NMR is vital for computational studies, such as molecular docking, which predict how a drug candidate might interact with its biological target.[15]

- Stability Studies: By acquiring NMR spectra over time under various conditions (e.g., in biological media), researchers can monitor the stability of a gold complex and identify any decomposition products. This is crucial for determining the viability of a compound as a drug.
- Mechanism of Action: NMR can be used to study the interaction of gold complexes with biomolecules, providing insights into their mechanism of action at a molecular level.

## Conclusion

Multinuclear NMR spectroscopy is a powerful and essential technique for the characterization of  $\text{AuCl}(\text{SMe}_2)$  derived complexes. It provides definitive evidence of ligand coordination through diagnostic shifts in  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{31}\text{P}$  spectra. The detailed protocols and representative data presented in this note serve as a valuable resource for researchers in chemistry and drug development, enabling the confident synthesis and characterization of novel gold(I) compounds for a variety of applications.

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